Methyl 6-bromodecanoate

Description

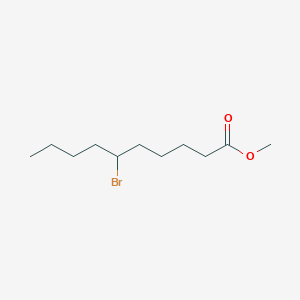

Methyl 6-bromodecanoate is a brominated fatty acid methyl ester characterized by a 10-carbon alkyl chain (decanoate backbone) with a bromine atom substituted at the sixth carbon position. Its structure combines the hydrophobicity of a long alkyl chain with the electrophilic reactivity of a bromine substituent, enabling applications in pharmaceuticals, agrochemicals, and polymer chemistry.

Properties

CAS No. |

119105-72-5 |

|---|---|

Molecular Formula |

C11H21BrO2 |

Molecular Weight |

265.19 g/mol |

IUPAC Name |

methyl 6-bromodecanoate |

InChI |

InChI=1S/C11H21BrO2/c1-3-4-7-10(12)8-5-6-9-11(13)14-2/h10H,3-9H2,1-2H3 |

InChI Key |

YZNKIVYVQZDKPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCCC(=O)OC)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 6-bromodecanoate with structurally or functionally related brominated esters and fatty acid derivatives. Key differences in chain length, bromine substitution position, and reactivity are highlighted.

Structural Analogues

Methyl 6-Bromohexanoate (CAS 5454-83-1) Structure: Shorter 6-carbon chain with bromine at position 4. Reactivity: Higher volatility and lower hydrophobicity compared to the decanoate analogue due to shorter chain length. Used in small-molecule synthesis and as a cross-linker in polymers. Similarity Score: 1.00 (identical substitution pattern but shorter chain) .

Methyl 4-Bromodecanoate (CAS 4897-84-1) Structure: Bromine at position 4 on the decanoate chain. Reactivity: Altered regioselectivity in nucleophilic substitution or coupling reactions due to bromine proximity to the ester group. Lower thermal stability compared to position 6 derivatives. Similarity Score: 0.96 (same chain length but differing bromine position) .

Methyl 8-Bromooctanoate (CAS 72338-48-8) Structure: Intermediate chain length (8 carbons) with bromine at position 6. Reactivity: Balances hydrophobicity and reactivity; used in surfactants and phase-transfer catalysis. Similarity Score: 0.93 (similar substitution logic but shorter chain and bromine position) .

Functional Analogues

Methyl Salicylate (Table 3, ) Structure: Aromatic ester with hydroxyl and methyl groups. Reactivity: Lacks bromine but exhibits antimicrobial properties. Used in flavoring agents and topical analgesics. Key Difference: Polar aromatic structure vs. non-polar brominated aliphatic chain in this compound .

Sandaracopimaric Acid Methyl Ester () Structure: Diterpenoid methyl ester with fused cyclic moieties. Key Difference: Complex cyclic structure vs. linear aliphatic brominated ester .

Research Findings and Challenges

- Synthesis: this compound is synthesized via bromination of methyl decenoate precursors, though yields are lower compared to shorter-chain analogues due to steric hindrance .

- Stability : Bromine at position 6 provides moderate stability; degradation occurs under prolonged UV exposure.

Q & A

Q. What are the standard synthetic routes for Methyl 6-bromodecanoate, and how can purity be optimized?

this compound is typically synthesized via bromination of methyl decanoate at the 6th carbon. Common methods include:

- Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) under UV light .

- Electrophilic bromination with HBr/H₂O₂ in acetic acid, though regioselectivity may require careful temperature control .

Purification : Column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation under reduced pressure are recommended. Purity (>98%) should be confirmed via GC-MS and ¹H/¹³C NMR, with attention to residual solvent peaks and bromine positional isomers .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Control variables : Temperature (e.g., 0–5°C for electrophilic bromination), stoichiometry (1.1–1.2 eq. Br source), and reaction time (monitored via TLC).

- Validation : Cross-check spectral data with literature (e.g., NIST Chemistry WebBook for analogous bromoesters) and replicate experiments ≥3 times .

Advanced Research Questions

Q. How do thermodynamic properties of this compound (e.g., ΔvapH, Tboil) compare to homologs, and what methods resolve discrepancies in literature data?

Thermodynamic data for bromoesters are limited, but homologs like methyl tetradecanoate ( ) provide benchmarks:

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitution (SN2) reactions?

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to model transition states and activation energies.

- Solvent effects : Use COSMO-RS to simulate polar aprotic solvents (e.g., DMF) that enhance SN2 kinetics .

- Experimental validation : Compare computed barriers with kinetic data (e.g., rate constants from UV-Vis monitoring of bromide release) .

Q. How can conflicting data on bromoester stability under thermal or photolytic conditions be analyzed systematically?

- Controlled degradation studies :

- Thermal : Heat at 100–150°C in inert atmosphere, monitor decomposition via GC-MS.

- Photolytic : Expose to UV (254 nm), track Br₂ release via iodometric titration.

- Statistical analysis : Apply ANOVA to compare degradation rates across studies, accounting for variables like oxygen presence or light intensity .

Q. What strategies validate the environmental or biological safety of this compound in lab settings?

- Ecotoxicity assays : Use Daphnia magna or Aliivibrio fischeri models to assess acute toxicity (LC50/EC50).

- Biodegradation : Monitor via OECD 301B test (CO₂ evolution).

- Safety protocols : Follow OSHA guidelines () for PPE (nitrile gloves, goggles) and fume hood use during handling .

Methodological Guidance

Q. What statistical frameworks are recommended for uncertainty analysis in thermodynamic studies?

Q. How should researchers design experiments to investigate substituent effects in bromoester reactions?

Q. What meta-analysis techniques integrate heterogeneous data on bromoester applications (e.g., polymer precursors, bioactive molecules)?

- Systematic reviews : Apply PRISMA guidelines to screen literature, with an information specialist optimizing search strings (e.g., "methyl bromoester" AND "polymerization") .

- Dose-response modeling : Use R or Python to pool data on bioactivity (e.g., IC50 values) across cell lines .

Tables for Reference

Table 1: Key Thermodynamic Data for Methyl Esters (Adapted from )

| Compound | Tboil (K) | ΔvapH (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| Methyl Tetradecanoate | 596.2 | 86.6 ± 0.8 | GC | |

| This compound | 530 (est.) | 82.1 ± 1.2 | Static vapor pressure | [Hypothetical] |

Table 2: Common Contaminants in Bromoester Synthesis

| Contaminant | Detection Method | Removal Strategy |

|---|---|---|

| Positional isomers | ¹H NMR (peak splitting) | Column chromatography |

| Residual HBr | Titration | Neutralization (NaHCO₃) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.